molecular formula C18H27ClN2O3S B1670216 Delequamine hydrochloride CAS No. 119942-75-5

Delequamine hydrochloride

Cat. No.: B1670216
CAS No.: 119942-75-5
M. Wt: 386.9 g/mol
InChI Key: ITJOISLXCMAIOC-CVLULELNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Delequamine Hydrochloride involves multiple steps, including the formation of the core structure and subsequent functionalization. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail.

Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. The process includes the preparation of intermediates, their purification, and the final conversion to the hydrochloride salt form. The production is carried out under controlled conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Delequamine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert certain functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Mental Health

Delequamine hydrochloride has been studied for its effects on cognitive disorders and mental health conditions. Research indicates that it may influence neurotransmitter systems involved in anxiety and depression by blocking alpha-2 adrenergic receptors. This blockade enhances norepinephrine release, which is crucial for mood regulation and cognitive function.

A study demonstrated that delequamine effectively reversed mydriasis induced by clonidine in rats, indicating its potential to modulate central nervous system activities without producing anxiogenic effects .

Sexual Dysfunction

The compound is particularly noted for its applications in treating erectile dysfunction. Experimental studies have shown that delequamine can significantly enhance sexual behavior scores in both male and female animal models. Its mechanism involves increasing norepinephrine transmission by blocking alpha-2 adrenergic receptors, which facilitates penile erection through enhanced nitric oxide release.

Experimental Findings :

  • In a controlled study with male rats, delequamine administration prior to sexual stimulation resulted in significantly improved erectile responses compared to control groups .
  • A cohort study involving several thousand men with erectile dysfunction indicated improvements in erectile function scores when treated with this compound .

Cancer Research

This compound has shown promise in cancer research as well. Studies indicate that it inhibits the viability of colorectal cancer cells, suggesting potential applications in oncology. The compound's ability to modulate adrenergic signaling pathways may contribute to its anti-cancer effects by altering tumor microenvironments and enhancing the efficacy of other therapeutic agents.

Data Summary

The following table summarizes key findings from various studies regarding the applications of this compound:

Application AreaKey Findings
Mental HealthEffective in reversing clonidine-induced mydriasis; potential for treating anxiety disorders.
Sexual DysfunctionSignificant enhancement of erectile responses in animal models; positive results in human studies.
Cancer ResearchInhibits colorectal cancer cell viability; potential for adjunct therapy in cancer treatment.

Case Studies

  • Erectile Dysfunction Treatment : A multi-institutional trial involving thousands of male subjects showed that this compound improved erectile function scores significantly compared to placebo controls .
  • Cognitive Effects : A study examining the effects of delequamine on anxiety-related behaviors found that it did not produce anxiogenic effects while effectively blocking central alpha-2 adrenergic receptors .

Mechanism of Action

Delequamine Hydrochloride exerts its effects by antagonizing alpha2 adrenoreceptors. This action leads to increased norepinephrine transmission by blocking the reuptake of norepinephrine at the synapse. The compound also inhibits norepinephrine action at the smooth muscle, modulating contractility. The central and peripheral effects of this compound are mediated through its interaction with adrenergic receptors, influencing various physiological responses .

Comparison with Similar Compounds

Uniqueness: Delequamine Hydrochloride is unique due to its specific selectivity for alpha2 adrenoreceptors and its potential therapeutic applications in urogenital diseases. Its development and research have provided valuable insights into the role of alpha2 adrenoreceptors in various physiological processes .

Biological Activity

Delequamine hydrochloride, also known as RS-15385, is a selective alpha-2 adrenergic receptor antagonist that has been studied for its potential effects on various physiological processes, particularly in the context of sexual behavior and neuropharmacology. This compound has garnered interest for its ability to modulate noradrenergic signaling, which plays a crucial role in sexual arousal and other behavioral responses.

  • Chemical Formula: C18H27ClN2O3S
  • CAS Registry Number: 119942-75-5
  • Molecular Structure: The compound features a complex structure that includes a sulfonamide group and a chloro substituent, contributing to its biological activity.

Delequamine functions primarily as an antagonist at alpha-2 adrenergic receptors (ADRA2). By blocking these receptors, it increases the release of norepinephrine, which can enhance certain behaviors, particularly sexual receptivity in female animals. This mechanism is critical in understanding its potential therapeutic applications.

Effects on Sexual Behavior

Research has demonstrated that delequamine can significantly influence sexual behavior in animal models:

  • Study Findings:
    • In ovariectomized and adrenalectomized rats, delequamine administered at doses ranging from 0.1 to 30 mg/kg increased lordotic activity (a measure of sexual receptivity) with an effective dose (ED50) of approximately 0.32 mg/kg .
    • The compound did not affect proceptive behaviors such as ear-wiggling or hopping-and-darting, indicating a selective action on receptivity rather than overall sexual motivation .

Central and Peripheral Effects

Delequamine exhibits both central excitatory and inhibitory effects on sexual response, depending on the dosage administered. At lower doses, it may enhance arousal, while higher doses could have inhibitory effects . This duality suggests a complex interaction with the central nervous system and peripheral tissues involved in sexual function.

Case Studies and Experimental Evidence

  • Animal Studies:
    • A study highlighted that delequamine's administration into specific brain regions (e.g., the ventromedial nucleus) significantly stimulated receptivity in female rats .
    • Another investigation noted that delequamine could reverse catalepsy induced by haloperidol in rats, indicating its potential neuroprotective properties .
  • Clinical Implications:
    • Although primarily studied in animal models, the implications for human sexual dysfunction treatments are noteworthy. The modulation of norepinephrine through alpha-2 antagonism could offer new avenues for addressing psychogenic erectile dysfunction .

Data Table: Effects of Delequamine on Sexual Behavior

Dose (mg/kg)Lordotic Activity (Receptivity)Proceptive BehaviorsNotes
0.01MinimalNo effectLow dose
0.1IncreasedNo effectEffective
0.32Significant increaseNo effectED50 observed
1.0IncreasedNo effectModerate dose
30Variable effectsNo effectHigh dose

Properties

CAS No.

119942-75-5

Molecular Formula

C18H27ClN2O3S

Molecular Weight

386.9 g/mol

IUPAC Name

(8aR,12aS,13aS)-3-methoxy-12-methylsulfonyl-5,6,8,8a,9,10,11,12a,13,13a-decahydroisoquinolino[2,1-g][1,6]naphthyridine;hydrochloride

InChI

InChI=1S/C18H26N2O3S.ClH/c1-23-15-5-6-16-13(10-15)7-9-19-12-14-4-3-8-20(24(2,21)22)17(14)11-18(16)19;/h5-6,10,14,17-18H,3-4,7-9,11-12H2,1-2H3;1H/t14-,17+,18+;/m1./s1

InChI Key

ITJOISLXCMAIOC-CVLULELNSA-N

SMILES

COC1=CC2=C(C=C1)C3CC4C(CCCN4S(=O)(=O)C)CN3CC2.Cl

Isomeric SMILES

COC1=CC2=C(C=C1)[C@@H]3C[C@H]4[C@H](CCCN4S(=O)(=O)C)CN3CC2.Cl

Canonical SMILES

COC1=CC2=C(C=C1)C3CC4C(CCCN4S(=O)(=O)C)CN3CC2.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

5,8,8a,9,10,11,12,12a,13,13a-decahydro-3-methoxy-12-(methylsulfonyl)-6H-isoquino(2,1-g)(1,6)naphthyridine
5,8,8a,9,10,11,12,12a,13,13a-decahydro-3-methoxy-12-(methylsulfonyl)-6H-isoquino(2,1-g)(1,6)naphthyridine, (8aR-(8aalpha,12aalpha,13aalpha))-isomer
5,8,8a,9,10,11,12,12a,13,13a-decahydro-3-methoxy-12-(methylsulfonyl)-6H-isoquino(2,1-g)(1,6)naphthyridine, (8aS-(8aalpha,12aalpha,13aalpha))-isomer
Delequamine
delequamine hydrochloride
DMMIN
RS 15385
RS 15385-197
RS-15385
RS-15385-197

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Delequamine hydrochloride
Delequamine hydrochloride
Delequamine hydrochloride
Delequamine hydrochloride
Delequamine hydrochloride
Delequamine hydrochloride

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